BenchChemオンラインストアへようこそ!

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-

Adenosine Receptor Binding Affinity Structure-Activity Relationship

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-, commonly designated as GU-285, is a non-xanthine heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. It functions as a potent, non-selective antagonist at adenosine receptors, exhibiting high affinity for the A1 and A2A subtypes.

Molecular Formula C14H14N6OS
Molecular Weight 314.37 g/mol
CAS No. 134896-40-5
Cat. No. B12715598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-
CAS134896-40-5
Molecular FormulaC14H14N6OS
Molecular Weight314.37 g/mol
Structural Identifiers
SMILESCC(C(=O)N)SC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N
InChIInChI=1S/C14H14N6OS/c1-8(12(16)21)22-14-18-11(15)10-7-17-20(13(10)19-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H2,15,18,19)
InChIKeyLCRKMFXRXUTCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GU-285 (CAS 134896-40-5): A Potent Non-Selective Adenosine Receptor Antagonist for Cardiovascular and Neurological Research


Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-, commonly designated as GU-285, is a non-xanthine heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It functions as a potent, non-selective antagonist at adenosine receptors, exhibiting high affinity for the A1 and A2A subtypes [1]. Unlike classical xanthine-based antagonists, GU-285 provides a distinct pharmacological tool for probing adenosine receptor function without the confounding phosphodiesterase inhibition associated with methylxanthines [2].

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for GU-285's Balanced Potency Profile


Minor structural modifications to the pyrazolo[3,4-d]pyrimidine core can radically alter adenosine receptor subtype selectivity. For instance, extending the C6 side chain from a propionamide (as in GU-285) to a hexanamide creates a highly A1-selective antagonist (Compound 14), with a 94-fold A1 selectivity over A2A [1]. Conversely, a simple acetamide at the same position yields a preferential A2A binder (Compound 4a) [2]. These steep structure-activity relationships (SAR) mean that GU-285's unique, balanced nanomolar affinity for both A1 and A2A receptors is not a class property but is specific to its precise chemical structure. Substituting it with a close analog will drastically alter the pharmacological profile, potentially changing a dual antagonist into a subtype-selective tool, compromising the validity of a study designed for pan-adenosine receptor blockade.

Quantitative Differential Evidence for GU-285 (CAS 134896-40-5) vs. Structural and Pharmacological Comparators


Balanced Dual A1/A2A Receptor Affinity Versus a Highly A1-Selective Analog

GU-285 demonstrates a uniquely balanced affinity profile at A1 and A2A adenosine receptors, unlike the highly A1-selective analog Compound 14 [1][2]. This is critical for applications requiring simultaneous blockade of both receptor subtypes.

Adenosine Receptor Binding Affinity Structure-Activity Relationship Pyrazolo[3,4-d]pyrimidine

Over 1000-Fold Greater Potency Than Theophylline at Adenosine Receptors

GU-285 exhibits a dramatic potency improvement over the classic non-selective adenosine antagonist theophylline [1][2]. This nanomolar potency allows for much lower effective concentrations, reducing the risk of off-target effects common with theophylline.

Adenosine Receptor Potency Binding Affinity Theophylline Non-xanthine

Confirmed In Vivo Functional Antagonism of A1-Mediated Cardiovascular Responses

Beyond high binding affinity, GU-285 demonstrates robust in vivo functional antagonism at the A1 receptor [1]. This confirms its utility in live animal models, a critical step for translational research not available for many research compounds.

In Vivo Pharmacology Cardiovascular Adenosine A1 Receptor Functional Antagonism

Functional Blockade of A2B Receptors in Coronary Vasculature Not Seen with A1-Selective Analogs

GU-285 uniquely extends its non-selective antagonism to the A2B receptor subtype in a functional assay, a property absent in highly A1-selective pyrazolo[3,4-d]pyrimidines [1]. This is crucial for studies involving vascular biology where A2B plays a key role.

Adenosine A2B Receptor Coronary Vasodilation Functional Assay Non-selective

Non-Xanthine Scaffold Avoids Confounding Phosphodiesterase (PDE) Inhibition

GU-285's pyrazolo[3,4-d]pyrimidine structure chemically distinguishes it from classic xanthine-based antagonists like theophylline, which are known to inhibit phosphodiesterases (PDEs) at concentrations used for adenosine receptor blockade [1][2]. This prevents confounding experimental results from cyclic nucleotide modulation.

Non-xanthine Phosphodiesterase Off-target Activity Selectivity

Optimal Research Applications for GU-285 (134896-40-5) Based on Its Differentiated Pharmacological Profile


In Vitro and In Vivo Pan-Adenosine Receptor Blockade

GU-285 is the compound of choice when an experimental model requires simultaneous, potent blockade of A1, A2A, and A2B adenosine receptors without the bias of subtype selectivity. Its ~1.4-fold A1/A2A Ki ratio [1] and functional A2B antagonism [1] ensure that observed effects are due to the complete removal of adenosine signaling rather than a shift in receptor subtype balance. This is superior to using a combination of highly selective antagonists, which introduces pharmacokinetic and dosing complexities.

Cardiovascular Pharmacology Studies Requiring High In Vivo Potency

For research into adenosine's role in heart rate, contractility, and coronary blood flow, GU-285 offers a validated in vivo tool. Its ability to produce a 10-fold rightward shift in the dose-response curve of an A1 agonist in anesthetized rats [1] provides a direct, quantitative benchmark for in vivo A1 blockade. Its additional functional antagonism of A2B-mediated coronary vasodilation [1] makes it ideal for studies on integrated cardiovascular regulation, particularly in the perfused heart and whole-animal models.

A Cleaner Alternative to Theophylline for Neurological and Signaling Research

In studies on synaptic transmission, neuroprotection, or cyclic AMP signaling, the confounding phosphodiesterase (PDE) inhibition by theophylline is a major limitation. GU-285, with its non-xanthine scaffold, avoids this off-target activity [1][2]. Its >1000-fold greater potency at adenosine receptors [1] also allows for lower dosing, further improving selectivity. Researchers transitioning from theophylline to GU-285 can attribute observed cellular effects solely to adenosine receptor antagonism, not PDE inhibition.

Quote Request

Request a Quote for Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.